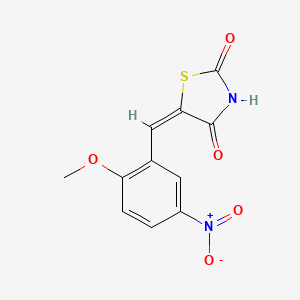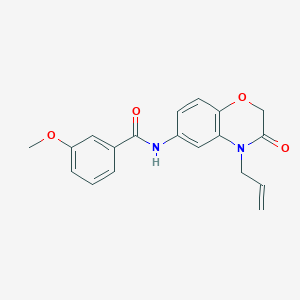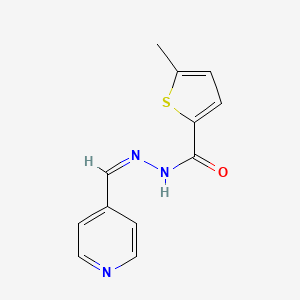
5-(2-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as MNBD-TZD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. MNBD-TZD has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Wirkmechanismus
MNBD-TZD exerts its biological effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. Upon binding to PPARγ, MNBD-TZD induces a conformational change that allows the receptor to recruit co-activators and initiate transcription of target genes.
Biochemical and Physiological Effects:
MNBD-TZD has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MNBD-TZD has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
MNBD-TZD is a potent and selective activator of PPARγ, making it a useful tool for studying the biological functions of this nuclear receptor. However, MNBD-TZD has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems. MNBD-TZD also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
Future research on MNBD-TZD could focus on developing more soluble analogs of this compound that can be used in a wider range of experimental systems. Additionally, MNBD-TZD could be further investigated for its potential therapeutic applications in diseases such as cancer and inflammation. The development of MNBD-TZD-based fluorescent probes for detecting ROS in cells could also be explored. Finally, the mechanism of action of MNBD-TZD could be further elucidated to better understand its effects on glucose and lipid metabolism, inflammation, and cell proliferation.
Synthesemethoden
MNBD-TZD can be synthesized by the reaction of 5-nitro-2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium methoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of MNBD-TZD as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
MNBD-TZD has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. The activation of PPARγ by MNBD-TZD has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. MNBD-TZD has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c1-18-8-3-2-7(13(16)17)4-6(8)5-9-10(14)12-11(15)19-9/h2-5H,1H3,(H,12,14,15)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRRZWNEPYPEHH-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)
![4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4919478.png)

![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4919507.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)
![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)



